7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4ClNO2S. It is characterized by a fused ring system consisting of a thieno and pyridine ring, with a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position.
Mechanism of Action
Target of Action
It is known to be a pharmaceutical intermediate compound , which suggests that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Biochemical Pathways
It is used in the synthesis of compounds with anticancer activity , suggesting that it may be involved in pathways related to cell proliferation and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with sulfur and phosphorus pentachloride to form the thieno ring, followed by chlorination to introduce the chlorine atom at the 7th position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,2-b]pyridine derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
Scientific Research Applications
7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Comparison with Similar Compounds
Similar Compounds
7-Chlorothieno[3,2-b]pyridine: Lacks the carboxylic acid group, which may affect its reactivity and applications.
Thieno[3,2-b]pyridine-2-carboxylic acid: Lacks the chlorine atom, which can influence its chemical properties and biological activity.
Uniqueness
7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-4-1-2-10-5-3-6(8(11)12)13-7(4)5/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACQHLMJJRQAPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460906 |
Source
|
Record name | 7-chlorothieno[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596793-57-6 |
Source
|
Record name | 7-chlorothieno[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chlorothieno[3,2-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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